molecular formula C18H19N5O3 B2383685 8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-17-9

8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2383685
CAS RN: 915926-17-9
M. Wt: 353.382
InChI Key: OVLAJYURHIWDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an imidazo[2,1-f]purine core, which is a fused ring system involving an imidazole ring and a purine ring. This core is substituted at various positions by a hydroxyphenyl group, methyl groups, and a propyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for instance, is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the hydroxyphenyl group might confer some degree of polarity to the molecule .

Scientific Research Applications

Pharmacological Significance

This compound belongs to a class of molecules that exhibit significant biological activities, such as inhibiting enzyme functions or serving as the basis for drug development. For example, linagliptin, a closely related molecule, acts as an inhibitor of the dipeptidyl peptidase-4 enzyme, which is crucial in the management of diabetes (Rode & Tajne, 2021). This highlights the potential of similar structures in therapeutic applications.

Biochemical Applications

In the realm of synthetic biology, research has focused on developing unnatural base pairs beyond the standard Watson-Crick base pairs. Imidazo[2,1-f]purine derivatives, due to their unique structural features, have been studied for their ability to pair with expanded pyrimidines, offering insights into new genetic materials (Saito-Tarashima & Minakawa, 2018). This work paves the way for innovations in genetic engineering and synthetic life forms.

Chemical Synthesis and Reactivity

The synthesis and reactivity of molecules containing the imidazo[2,1-f]purine core are of significant interest in medicinal chemistry. The review on hydantoin derivatives, including imidazo[2,1-f]purine analogs, discusses their broad range of biological activities and their role in the synthesis of non-natural amino acids and their conjugates with potential therapeutic applications (Shaikh et al., 2023). These compounds are valuable for their diverse pharmacological properties and in the synthesis of important biomolecules.

Antioxidant and Radical Scavenging Activities

Research on the one-electron oxidation reactions of purine bases, closely related to the imidazo[2,1-f]purine structure, in cellular DNA has provided insights into the oxidative damage and repair mechanisms. This study underscores the importance of understanding the redox behavior of purine derivatives for their potential antioxidant applications (Cadet et al., 2014).

Future Directions

The study of such complex organic molecules has potential applications in various fields, including medicinal chemistry and materials science. Future research could explore these possibilities .

properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-4-9-21-16(25)14-15(20(3)18(21)26)19-17-22(14)10-11(2)23(17)12-7-5-6-8-13(12)24/h5-8,10,24H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLAJYURHIWDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4O)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.